(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Overview
Description
“(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane)” is a compound that has been used in the synthesis of small molecules and low band gap polymer semiconductors such as PTB7, PCE10, and PBDB-T for OFETs, OLED, PLED, OPV applications . It bears two ethylhexyl alkyl side chains, with fused thiophenes and thiophenes as electron-rich pendants .
Synthesis Analysis
The synthesis of this compound involves a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .Molecular Structure Analysis
The molecular structure of this compound includes two ethylhexyl alkyl side chains, with fused thiophenes and thiophenes as electron-rich pendants .Chemical Reactions Analysis
This compound has been used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities under visible-light illumination .Scientific Research Applications
Organic Photovoltaics
This compound and its analogues have been extensively studied in the context of organic photovoltaics (OPVs). For example, donor-acceptor small molecules based on benzo[1,2-b:4,5-b']dithiophene, which include (4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane), have been synthesized and used to enhance the performance of OPVs. These molecules, due to their unique structural properties, contribute to higher power conversion efficiencies in solar cell architectures (He et al., 2015).
Electrochromic Materials
The compound has applications in the development of electrochromic materials. These materials are capable of changing color in response to electrical input, which is significant for various applications like smart windows and displays. A study demonstrated the tuning of band gap, color switching, optical contrast, and redox stability in BDT-based electrochromic materials, suggesting the potential of these compounds in advanced electrochromic technologies (Xu et al., 2018).
Enhanced Conductivity in Organic Solar Cells
The compound is also utilized to improve the conductivity and work function in organic solar cell materials. For instance, a study on dopamine semiquinone radical doped PEDOT:PSS showed enhanced performance when using materials including (4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) in organic solar cells (Zeng et al., 2020).
Polymer Solar Cells
This compound is integral in the synthesis of various copolymers used in polymer solar cells. These polymers, due to their unique electronic and optical properties, are effective in enhancing the efficiency of solar cells. For example, studies have synthesized and characterized benzo[1,2-b:4,5-b’]dithiophene-based copolymers for use in polymer solar cells, demonstrating the utility of these compounds in improving power conversion efficiencies and overall performance (Oh et al., 2015).
Future Directions
properties
IUPAC Name |
[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38F2S4.6CH3.2Sn/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2;;;;;;;;/h13-14,19-22H,5-12,17-18H2,1-4H3;6*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEGDDGOGVSXLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)F)[Sn](C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56F2S4Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
940.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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